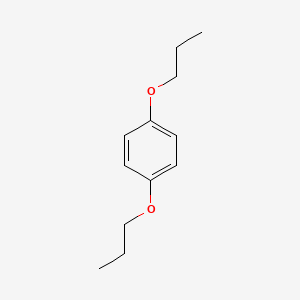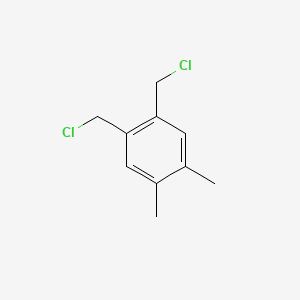
9-Acridanone, 10-ethyl-
概要
説明
9-Acridanone, 10-ethyl- is a heterocyclic compound belonging to the acridine family. Acridines are known for their unique structure, which includes a nitrogen atom in the central ring. This compound has a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol .
準備方法
The synthesis of 9-Acridanone, 10-ethyl- typically involves a multi-step process. One common method starts with 2-chlorobenzoic acid and the appropriate (aminophenyl)alkanoic acid. The synthesis proceeds through an Ullmann-Jourdan reaction followed by cyclodehydration and amination steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
9-Acridanone, 10-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
科学的研究の応用
9-Acridanone, 10-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its high fluorescence quantum yield and molar absorption coefficients . In biology and medicine, acridine derivatives, including 9-Acridanone, 10-ethyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds can interact with nucleic acids, making them useful in drug design and development .
作用機序
The mechanism of action of 9-Acridanone, 10-ethyl- involves its interaction with nucleic acids, particularly DNA and RNA. The planar structure of acridine allows it to intercalate between base pairs of nucleic acids, disrupting their function. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects . Additionally, the compound’s photophysical properties enable its use in studying enzyme kinetics and mechanisms .
類似化合物との比較
9-Acridanone, 10-ethyl- can be compared to other acridine derivatives such as 9-aminoacridine and 9,10-dihydro-9-oxoacridine-2-carboxylic acid . While these compounds share similar structures, 9-Acridanone, 10-ethyl- is unique due to its specific substituents, which can influence its photophysical properties and biological activities. For instance, 9-aminoacridine is known for its antimicrobial properties, while 9,10-dihydro-9-oxoacridine-2-carboxylic acid is used in peptide conjugation studies .
特性
IUPAC Name |
10-ethylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUFPCKIXLAEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176561 | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-41-2 | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)


![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)








